molecular formula C7H9ClN2 B044810 2-Chlorobenzylhydrazine CAS No. 51421-13-7

2-Chlorobenzylhydrazine

Cat. No.: B044810
CAS No.: 51421-13-7
M. Wt: 156.61 g/mol
InChI Key: BMCMWXOVSVJGOR-UHFFFAOYSA-N
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Description

2-Chlorobenzylhydrazine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzylhydrazine, where a chlorine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylhydrazine can be synthesized from 2-chlorobenzyl bromide through a nucleophilic substitution reaction with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C7H7ClBr+N2H4C7H9ClN2+HBr\text{C}_7\text{H}_7\text{ClBr} + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_9\text{ClN}_2 + \text{HBr} C7​H7​ClBr+N2​H4​→C7​H9​ClN2​+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives.

Scientific Research Applications

2-Chlorobenzylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Chlorobenzylhydrazine involves its interaction with biological molecules, leading to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act by inhibiting enzymes involved in disease progression.

Comparison with Similar Compounds

    Benzylhydrazine: Lacks the chlorine substitution, leading to different reactivity and applications.

    2-Chlorobenzylamine: Similar structure but lacks the hydrazine group, resulting in different chemical properties and uses.

    2-Chlorophenylhydrazine: The hydrazine group is directly attached to the benzene ring, leading to different reactivity.

Uniqueness: 2-Chlorobenzylhydrazine is unique due to the presence of both the chlorine atom and the hydrazine group, which confer distinct chemical reactivity and potential applications. The chlorine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions, while the hydrazine group provides versatility in forming various derivatives.

Properties

IUPAC Name

(2-chlorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCMWXOVSVJGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329054
Record name 2-Chlorobenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-13-7
Record name [(2-Chlorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobenzylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.74 g (54.75 mmol) of hydrazine hydrate are introduced into 10 ml of methanol, and a solution of 3.00 g (14.60 mmol) of 2-chlorobenzyl bromide in 5 ml of methanol is added at RT. The temperature rises to 35–40° C. during this, and the mixture is then stirred at RT for 3 hours. The solvent is removed in vacuo, and the residue is taken up in 100 ml of diethyl ether, dried over magnesium sulfate and filtered off.
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2.74 g
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10 mL
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3 g
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5 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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